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Compound of Interest

Compound Name:
3-(4-Methylpiperazin-1-

ylmethyl)benzoic acid

Cat. No.: B1320423 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic

Resonance (NMR) and Mass Spectrometry (MS) data for the compound 3-(4-methylpiperazin-
1-ylmethyl)benzoic acid. Given the limited publicly available experimental data for this

specific isomer, this guide leverages data from the closely related and well-documented para-

isomer, 4-((4-methylpiperazin-1-yl)methyl)benzoic acid, to provide accurate predictions and

representative experimental protocols.

Chemical Structure and Properties
Compound Name: 3-(4-methylpiperazin-1-ylmethyl)benzoic acid

CAS Number: 541209-42-8

Molecular Formula: C₁₃H₁₈N₂O₂[1]

Molecular Weight: 234.29 g/mol [1]

Predicted NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 3-(4-
methylpiperazin-1-ylmethyl)benzoic acid. These predictions are based on the analysis of its

structural isomer and established principles of NMR spectroscopy.
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Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~12.9 br s 1H COOH

~7.9 - 7.4 m 4H Ar-H

~3.6 s 2H Ar-CH₂-N

~2.4 m 8H Piperazine-H

~2.2 s 3H N-CH₃

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Assignment

~167.5 C=O

~138.0 Ar-C (quaternary)

~131.0 Ar-C (quaternary)

~130.5 Ar-CH

~129.0 Ar-CH

~128.5 Ar-CH

~128.0 Ar-CH

~62.0 Ar-CH₂-N

~55.0 Piperazine-CH₂

~53.0 Piperazine-CH₂

~46.0 N-CH₃

Predicted Mass Spectrometry Data
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The mass spectrum of 3-(4-methylpiperazin-1-ylmethyl)benzoic acid is expected to show a

prominent molecular ion peak in positive ion mode, along with characteristic fragmentation

patterns.

Table 3: Predicted ESI-MS Fragmentation

m/z (amu) Ion

235.14 [M+H]⁺

217.13 [M+H - H₂O]⁺

191.12 [M+H - CO₂]⁺

99.10 [C₅H₁₁N₂]⁺ (Methylpiperazine fragment)

Experimental Protocols
The following are detailed methodologies for acquiring NMR and mass spectrometry data for 3-
(4-methylpiperazin-1-ylmethyl)benzoic acid.

4.1. NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of

deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved before

transferring to a 5 mm NMR tube.

Instrumentation: A 400 MHz NMR spectrometer equipped with a broadband probe.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.

Spectral Width: -2 to 16 ppm.

Acquisition Time: 4 seconds.

Relaxation Delay: 2 seconds.
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Number of Scans: 16.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: 0 to 200 ppm.

Acquisition Time: 2 seconds.

Relaxation Delay: 5 seconds.

Number of Scans: 1024.

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and

phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak of

DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

4.2. Mass Spectrometry

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute

this solution to a final concentration of 10 µg/mL with a 50:50 mixture of water and

acetonitrile containing 0.1% formic acid.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped

with an electrospray ionization (ESI) source.

ESI-MS Parameters:

Ionization Mode: Positive.

Capillary Voltage: 3.5 kV.

Cone Voltage: 30 V.

Source Temperature: 120 °C.

Desolvation Temperature: 350 °C.
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Desolvation Gas Flow: 600 L/hr.

Mass Range: 50-500 m/z.

Data Analysis: Identify the molecular ion peak [M+H]⁺ and characteristic fragment ions.

Visualizations
The following diagrams illustrate a representative synthetic workflow and a general analytical

workflow.

Synthetic Workflow for 4-((4-methylpiperazin-1-yl)methyl)benzoic acid
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Caption: Synthetic pathway for a structural isomer.
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General Analytical Workflow

Synthesized Compound

Purification
(e.g., Chromatography)

Structural Analysis

NMR Spectroscopy
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Mass Spectrometry
(ESI-MS)

Data Interpretation

Structure Confirmation
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Caption: Analytical characterization workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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